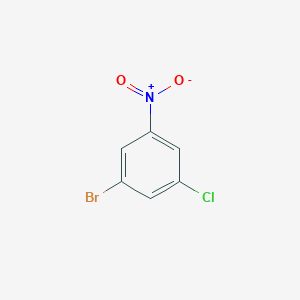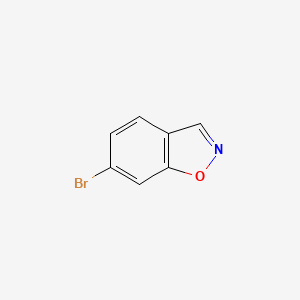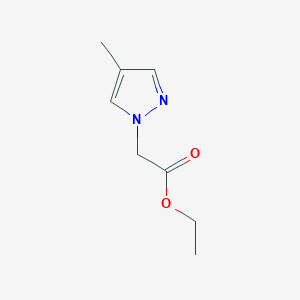![molecular formula C8H6BrNS2 B1289472 6-Brom-2-(Methylthio)benzo[d]thiazol CAS No. 474966-97-7](/img/structure/B1289472.png)
6-Brom-2-(Methylthio)benzo[d]thiazol
Übersicht
Beschreibung
6-Bromo-2-(methylthio)benzo[d]thiazole is a heterocyclic compound with the molecular formula C8H6BrNS2. It is characterized by a benzothiazole ring substituted with a bromine atom at the 6-position and a methylthio group at the 2-position.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(methylthio)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
Target of Action
The primary targets of 6-Bromo-2-(methylthio)benzo[d]thiazole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of 6-Bromo-2-(methylthio)benzo[d]thiazole’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-(methylthio)benzo[d]thiazole . .
Biochemische Analyse
Biochemical Properties
6-Bromo-2-(methylthio)benzo[d]thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with proteins can lead to changes in protein conformation and function. Additionally, 6-Bromo-2-(methylthio)benzo[d]thiazole can bind to specific receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 6-Bromo-2-(methylthio)benzo[d]thiazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. It also affects cellular metabolism by altering the activity of metabolic enzymes . These changes can result in varied cellular responses, including cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, 6-Bromo-2-(methylthio)benzo[d]thiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. Additionally, 6-Bromo-2-(methylthio)benzo[d]thiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-(methylthio)benzo[d]thiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2-(methylthio)benzo[d]thiazole remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-(methylthio)benzo[d]thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects. For instance, high doses of 6-Bromo-2-(methylthio)benzo[d]thiazole have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks of the compound.
Metabolic Pathways
6-Bromo-2-(methylthio)benzo[d]thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels can influence the overall biochemical activity of 6-Bromo-2-(methylthio)benzo[d]thiazole.
Transport and Distribution
The transport and distribution of 6-Bromo-2-(methylthio)benzo[d]thiazole within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. For instance, 6-Bromo-2-(methylthio)benzo[d]thiazole may be transported into cells via organic anion transporters, affecting its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of 6-Bromo-2-(methylthio)benzo[d]thiazole is crucial for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 6-Bromo-2-(methylthio)benzo[d]thiazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps elucidate the mechanisms underlying its biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methylthio)benzo[d]thiazole typically involves the bromination of 2-(methylthio)benzo[d]thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 6-Bromo-2-(methylthio)benzo[d]thiazole may involve similar bromination processes but on a larger scale. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(methylthio)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Zinc in acetic acid at room temperature.
Major Products
Substitution: Various substituted benzo[d]thiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(methylthio)benzo[d]thiazole.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)benzo[d]thiazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
6-Bromo-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of a methylthio group, affecting its electronic properties and reactivity.
6-Chloro-2-(methylthio)benzo[d]thiazole:
Uniqueness
6-Bromo-2-(methylthio)benzo[d]thiazole is unique due to the presence of both bromine and methylthio substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
6-bromo-2-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHXCBXPHYBLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591715 | |
| Record name | 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474966-97-7 | |
| Record name | 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)








![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)




